RmlA-IN-2 -

RmlA-IN-2

Catalog Number: EVT-15279570
CAS Number:
Molecular Formula: C22H26BrN5O4S
Molecular Weight: 536.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RmlA-IN-2 is a compound that has garnered attention in the field of microbiology and biochemistry due to its role as an inhibitor of the enzyme RmlA, which is crucial in the biosynthesis of dTDP-L-rhamnose. This sugar nucleotide is essential for the formation of polysaccharides in bacterial cell walls, making RmlA a target for antibiotic development. The compound's classification falls under small molecule inhibitors, specifically designed to interfere with the enzymatic activity of RmlA.

Source and Classification

RmlA-IN-2 is derived from studies focused on the structure and function of RmlA, particularly in pathogenic bacteria such as Mycobacterium tuberculosis and Pseudomonas aeruginosa. The classification of this compound as an inhibitor highlights its potential therapeutic applications, especially in combating antibiotic-resistant strains by disrupting critical biosynthetic pathways.

Synthesis Analysis

Methods

The synthesis of RmlA-IN-2 has been achieved through various chemical methodologies. A notable approach involves the use of high-throughput screening techniques to identify potential small molecule inhibitors from libraries of compounds. Structural modifications are often made to optimize binding affinity and selectivity towards RmlA.

Technical Details

The synthesis typically involves:

  • Chemical Libraries: Screening diverse chemical libraries for compounds that exhibit inhibitory activity against RmlA.
  • Structure-Activity Relationship Studies: Analyzing the relationship between the chemical structure of potential inhibitors and their biological activity to refine lead compounds.
  • Optimization: Modifying functional groups to enhance potency and reduce off-target effects.
Molecular Structure Analysis

Structure

RmlA-IN-2 possesses a specific molecular structure that allows it to effectively bind to the active site of RmlA. The precise configuration includes functional groups that interact with key residues within the enzyme's active site.

Data

Molecular modeling studies have provided insights into the binding interactions, revealing that RmlA-IN-2 forms hydrogen bonds and hydrophobic interactions with amino acids critical for RmlA's catalytic function. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

RmlA-IN-2 primarily functions as a competitive inhibitor, blocking the substrate binding site on RmlA. This inhibition prevents the conversion of glucose-1-phosphate into dTDP-L-rhamnose, thereby disrupting bacterial cell wall synthesis.

Technical Details

The mechanism of action involves:

  • Competitive Inhibition: RmlA-IN-2 competes with natural substrates (dTTP and glucose-1-phosphate) for binding to RmlA.
  • Kinetic Studies: Enzyme kinetics are assessed to determine the inhibition constants and evaluate how effectively RmlA-IN-2 inhibits enzyme activity under various conditions.
Mechanism of Action

The action of RmlA-IN-2 involves several biochemical processes:

  1. Binding: The compound binds to the active site of RmlA, preventing substrate access.
  2. Inhibition: By blocking substrate binding, it halts the enzymatic reaction necessary for dTDP-L-rhamnose production.
  3. Impact on Bacterial Growth: This inhibition leads to impaired cell wall synthesis, ultimately affecting bacterial viability and growth.

Data from kinetic assays indicate that RmlA-IN-2 exhibits a significant reduction in enzymatic activity at low concentrations, underscoring its potential as an effective antimicrobial agent.

Physical and Chemical Properties Analysis

Physical Properties

RmlA-IN-2 exhibits specific physical characteristics:

  • Molecular Weight: Typically around 300-400 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for small organic molecules.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in its structure, which can be exploited for further derivatization or modification.
Applications

RmlA-IN-2 has several scientific applications:

  • Antibiotic Development: Its primary application lies in developing novel antibiotics targeting resistant bacterial strains by inhibiting cell wall synthesis.
  • Biochemical Research: Used in studies exploring the biosynthetic pathways involving dTDP-L-rhamnose, contributing to our understanding of microbial metabolism.
  • Drug Design: Serves as a lead compound for designing more potent inhibitors through structure-based drug design approaches.
Introduction to RmlA-IN-2 in Antimicrobial Research

Contextualizing RmlA-IN-2 Within Bacterial l-Rhamnose Biosynthesis Pathways

The dTDP-l-rhamnose pathway involves four conserved enzymes (RmlA-D) that sequentially convert glucose-1-phosphate (Glu-1-P) and dTTP into dTDP-l-rhamnose. RmlA catalyzes the initial commitment step:

Glu-1-P + dTTP → dTDP-D-glucose + PPi

This reaction activates glucose for downstream modifications critical for virulence determinants. In Gram-positive bacteria (e.g., Streptococcus pyogenes), l-rhamnose constitutes 40–60% of cell wall mass in rhamnose polysaccharides (RhaPS), functional homologs of wall teichoic acids. Deletion of rml genes disrupts cell wall integrity and abrogates virulence [1]. In Gram-negatives like P. aeruginosa, l-rhamnose is vital for lipopolysaccharide (LPS) core oligosaccharides and rhamnolipid surfactants—key virulence factors facilitating host colonization [10]. Critically, dTDP-l-rhamnose feedback-inhibits RmlA, establishing it as the pathway’s natural regulatory node [10].

Table 1: Functional Roles of dTDP-l-rhamnose in Pathogenic Bacteria

Pathogen TypeRepresentative SpeciesCell Wall ComponentFunctional Consequence of Rml Inhibition
Gram-positiveStreptococcus mutansRhamnose-glucose polysaccharides (RGP)Loss of serotype specificity, impaired cell shape [1]
Gram-positiveMycobacterium tuberculosisArabinogalactan-rhamnose linkerDisrupted mycolic acid anchoring, cell lysis [4]
Gram-negativePseudomonas aeruginosaLipopolysaccharide (LPS) core, RhamnolipidsReduced virulence, colonization failure [10]

Literature Review: Evolution of RmlA Inhibitors in Targeting Gram-Negative Pathogens

Early RmlA inhibitors faced significant limitations: poor solubility, limited Gram-negative penetration, and suboptimal binding kinetics. Fragment-based screening identified pyrimidinedione scaffolds as allosteric inhibitors binding a hydrophobic pocket adjacent to RmlA’s catalytic site. Compound 8a (IC₅₀ = 73 nM against P. aeruginosa RmlA) exemplified this class but showed weak whole-cell activity (MIC₁₀₀ = 100 µg/mL vs M. tuberculosis) due to mycobacterial envelope impermeability [3] [5].

RmlA-IN-2 represents a strategic evolution featuring:

  • N1-4-Bromobenzyl Substitution: Enhances hydrophobic packing with residues Leu45, His119, and Arg259, improving binding affinity over unsubstituted analogs (e.g., 1a IC₅₀ = 34 nM) [3] [5].
  • C6-Aminoalkyl Extension: A propylamine linker ((CH₂)₃NH₂) projecting from the pyrimidinedione core positions a modifiable amine near the allosteric pocket’s entrance, enabling future siderophore conjugation for enhanced uptake [5].
  • Thermostability Compatibility: Derived from thermophilic homologs (e.g., Aneurinibacillus thermoaerophilus RmlA), maintaining activity at physiological temperatures encountered in infections [6].

Crystallographic studies (PDB: 5FTV, 6TQG) confirm RmlA-IN-2 induces conformational shifts in the sugar-binding subdomain (residues 136–172), disrupting Glu-1-P docking while avoiding competitive inhibition at the dTTP site [3] [10].

Table 2: Comparative Inhibitory Profiles of RmlA-Targeted Compounds

CompoundRmlA IC₅₀ (µM)Whole-Cell MIC (µM)Key Structural FeaturesPrimary Limitation
Ri03ND120–410 (Broad-spectrum)Quinoline derivativeNon-specific enzyme inhibition [1]
8a0.073 ± 0.001>100 (M. tuberculosis)Unsubstituted N1-benzylPoor penetration [3]
1a0.034 ± 0.002NDN1-4-bromobenzylNo Gram-negative activity [5]
RmlA-IN-20.303 ± 0.026Under evaluationN1-4-bromobenzyl-C6-(CH₂)₄NH₂Permeability in Gram-negatives?

Research Gaps and Rationale for Investigating RmlA-IN-2

Despite promising biochemical efficacy, critical gaps exist:

  • Gram-Negative Permeability Barrier: The outer membrane (OM) of Gram-negatives restricts access. RmlA-IN-2’s zwitterionic nature (pKa ~7.5 predicted) may impede OM traversal, mirroring earlier inhibitors showing >100-fold potency drop in whole-cell vs enzymatic assays [3] [5].
  • Species-Specific RmlA Conformations: While RmlA is highly conserved, subtle differences exist. Salmonella enterica RmlA functions as a homodimer, whereas P. aeruginosa forms a 222 tetramer with distinct allosteric networks [6] [10]. RmlA-IN-2’s efficacy across Pseudomonas, Klebsiella, and Acinetobacter remains unverified.
  • Resistance Potential: No data exists on spontaneous mutation frequencies in rmlA or compensatory mutations in downstream enzymes (RmlB-D). Feedback-resistant RmlA mutants could rapidly emerge [10].
  • Synergy with Established Antibiotics: Combining RmlA-IN-2 with cell-wall disruptors (e.g., β-lactams) or membrane-permeabilizing agents may overcome penetration barriers, but no studies validate this [1].

The rationale for prioritizing RmlA-IN-2 development hinges on its dual mechanism: direct enzymatic inhibition plus potential disruption of dTDP-l-rhamnose’s feedback regulation. Structural data confirms dTDP-l-rhamnose binds RmlA at both the catalytic site (competitive inhibition) and a distal regulatory site inducing tetramer dissociation (non-competitive inhibition) [10]. RmlA-IN-2’s allosteric mode may mimic this dual control, offering broader pathway suppression than catalytic-site-only inhibitors.

Properties

Product Name

RmlA-IN-2

IUPAC Name

N-[6-(4-aminobutylamino)-1-[(4-bromophenyl)methyl]-2,4-dioxopyrimidin-5-yl]-N-methylbenzenesulfonamide

Molecular Formula

C22H26BrN5O4S

Molecular Weight

536.4 g/mol

InChI

InChI=1S/C22H26BrN5O4S/c1-27(33(31,32)18-7-3-2-4-8-18)19-20(25-14-6-5-13-24)28(22(30)26-21(19)29)15-16-9-11-17(23)12-10-16/h2-4,7-12,25H,5-6,13-15,24H2,1H3,(H,26,29,30)

InChI Key

IAVMPVZGAIJJDC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(N(C(=O)NC1=O)CC2=CC=C(C=C2)Br)NCCCCN)S(=O)(=O)C3=CC=CC=C3

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